N,N-Diethyl-1,1,1-trimethylsilylamine (TMS-DEA, CAS 996-50-9) is a highly reactive, monofunctional organosilicon reagent primarily utilized as a trimethylsilyl (TMS) donor in organic synthesis, gas chromatography (GC) derivatization, and as a volatile precursor in atomic layer deposition (ALD) . Characterized by a boiling point of 125–126 °C and a density of 0.76 g/mL, it functions by transferring a TMS group to hydroxyl, amino, and carboxyl moieties while liberating diethylamine as a basic, volatile byproduct [1]. In procurement contexts, TMS-DEA is evaluated as a high-efficiency alternative to conventional silylating agents, specifically selected for its ability to derivatize sterically hindered substrates without generating corrosive acidic byproducts or requiring extensive catalytic activation .
Substituting TMS-DEA with standard silylating agents like hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMSCl) introduces severe process limitations in both analytical and synthetic workflows [1]. HMDS is a weak, symmetric TMS donor that frequently fails to fully derivatize sterically hindered alcohols or secondary amines, leading to incomplete reactions and poor GC-MS quantification unless aggressive catalysts are added [2]. Conversely, while TMSCl is highly reactive, it stoichiometrically generates hydrogen chloride (HCl) gas, which degrades acid-labile functional groups, necessitates the addition of acid scavengers (e.g., pyridine), and introduces corrosive wear on reactor metallurgy [3]. Furthermore, replacing TMS-DEA with its lighter analog, N,N-dimethyltrimethylsilylamine (TMS-DMA), lowers the boiling point to ~86 °C, increasing evaporative losses and complicating room-temperature bulk handling[1].
In the derivatization of complex molecules, TMS-DEA demonstrates aggressive nucleophilic silylation capabilities, specifically targeting sterically hindered hydroxyl and amine groups. While conventional agents like HMDS act as weak TMS donors and require the addition of catalysts (such as 1-20% TMCS) to force the reaction, TMS-DEA achieves quantitative conversion of hindered alcohols and amino acids natively [1]. This robust reactivity profile allows for complete derivatization without the introduction of secondary catalytic contaminants [2].
| Evidence Dimension | Silylation completeness on sterically hindered groups |
| Target Compound Data | Quantitative derivatization natively without catalysts |
| Comparator Or Baseline | HMDS (requires 1-20% TMCS catalyst for comparable conversion) |
| Quantified Difference | Elimination of catalyst requirement for full conversion |
| Conditions | GC-MS sample preparation for biogenic amines and steroidal alcohols |
Eliminates the need for mixed-reagent preparation and ensures highly reproducible analytical quantification.
A critical differentiator for TMS-DEA in bulk synthesis is its byproduct profile. The silylation reaction with TMS-DEA liberates diethylamine, a volatile base (BP ~55 °C) that is easily removed via distillation[1]. In contrast, the use of TMSCl generates stoichiometric amounts of highly corrosive hydrogen chloride (HCl) gas. This requires the addition of acid scavengers (e.g., pyridine or triethylamine) and results in the formation of insoluble amine hydrochloride salts that must be filtered out .
| Evidence Dimension | Byproduct generation and required process interventions |
| Target Compound Data | Produces volatile diethylamine; 0 equivalents of acid generated |
| Comparator Or Baseline | TMSCl (Produces 1 equivalent of HCl per TMS group transferred) |
| Quantified Difference | 100% reduction in acidic byproducts and elimination of salt filtration steps |
| Conditions | Protection of alcohols and amines in multi-step organic synthesis |
Streamlines downstream purification by eliminating salt filtration and protects acid-labile intermediate architectures.
For industrial scale-up, the physical properties of the silylating agent dictate handling protocols. TMS-DEA features a boiling point of 125–126 °C, making it a stable liquid at room temperature with manageable vapor pressure[2]. Its lighter analog, N,N-dimethyltrimethylsilylamine (TMS-DMA), possesses a significantly lower boiling point of approximately 86 °C. The higher boiling point of TMS-DEA reduces evaporative losses during bulk transfer while still ensuring the diethylamine byproduct is volatile enough for easy removal [1].
| Evidence Dimension | Boiling point and handling stability |
| Target Compound Data | TMS-DEA (Boiling point 125–126 °C) |
| Comparator Or Baseline | TMS-DMA (Boiling point ~86 °C) |
| Quantified Difference | ~40 °C higher boiling point for TMS-DEA |
| Conditions | Ambient laboratory or industrial bulk transfer and formulation |
Reduces evaporative losses and vapor exposure risks during large-scale procurement and handling.
In semiconductor fabrication, precursors must maintain structural integrity at high temperatures to ensure true ALD mode rather than uncontrolled Chemical Vapor Deposition (CVD). TMS-DEA demonstrates a wide thermal stability window, maintaining ALD deposition characteristics for silicon oxide films at temperatures up to 650 °C [1]. Standard low-temperature aminosilanes frequently undergo thermal decomposition at lower thresholds (<500 °C), limiting the density and purity of the resulting films[1].
| Evidence Dimension | Maximum temperature for maintaining ALD mode |
| Target Compound Data | Stable ALD deposition window up to 650 °C |
| Comparator Or Baseline | Standard low-temperature aminosilanes (decompose at <500 °C) |
| Quantified Difference | >150 °C extension in the upper thermal stability limit |
| Conditions | High-temperature ALD of silicon oxide (SiO2) thin films |
Enables high-temperature deposition processes that yield denser, higher-purity dielectric films with lower carbon and nitrogen impurities.
Due to its aggressive reactivity on sterically hindered substrates, TMS-DEA is the reagent of choice for the silylation of biogenic amines, steroidal alcohols, and carboxylic acids in analytical chemistry. It ensures quantitative conversion without the need for mixed-catalyst systems like HMDS/TMCS, leading to cleaner chromatograms and highly reproducible quantification [1].
In the multistep synthesis of active pharmaceutical ingredients (APIs) containing acid-sensitive functionalities, TMS-DEA replaces TMSCl. By liberating volatile diethylamine instead of corrosive HCl, it eliminates the need for basic scavengers and avoids the formation of insoluble salts, thereby streamlining reactor throughput and protecting fragile intermediates[2].
For semiconductor manufacturing requiring high-density, low-impurity silicon oxide (SiO2) or silicon carbonitride (SiCN) films, TMS-DEA serves as a premium silicon precursor. Its extended thermal stability window (up to 650 °C) prevents premature thermal decomposition, maintaining strict ALD mode at temperatures where standard aminosilanes fail [3].
Flammable;Corrosive